
4-((5-Chlorothiophen-2-yl)sulfonyl)-2-phenylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((5-Chlorothiophen-2-yl)sulfonyl)-2-phenylmorpholine is a complex organic compound that features a morpholine ring substituted with a phenyl group and a sulfonyl group attached to a chlorothiophene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Chlorothiophen-2-yl)sulfonyl)-2-phenylmorpholine typically involves multiple steps. One common method starts with the preparation of 5-chlorothiophene-2-sulfonyl chloride from 2-chlorothiophene by reacting it with chlorosulfonic acid in the presence of phosphorus pentachloride . This intermediate is then reacted with 2-phenylmorpholine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-((5-Chlorothiophen-2-yl)sulfonyl)-2-phenylmorpholine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.
Reduction: The chlorothiophene moiety can be reduced to a thiophene derivative.
Substitution: The chlorine atom in the chlorothiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of substituted thiophene derivatives.
Applications De Recherche Scientifique
4-((5-Chlorothiophen-2-yl)sulfonyl)-2-phenylmorpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials with specific properties
Mécanisme D'action
The mechanism of action of 4-((5-Chlorothiophen-2-yl)sulfonyl)-2-phenylmorpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with various biological molecules, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and the biological system involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Similar sulfonyl group but different core structure.
4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-2-one: Similar sulfonyl and chlorothiophene moieties but different ring system
Uniqueness
4-((5-Chlorothiophen-2-yl)sulfonyl)-2-phenylmorpholine is unique due to its combination of a morpholine ring with a phenyl group and a sulfonyl-substituted chlorothiophene moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Propriétés
IUPAC Name |
4-(5-chlorothiophen-2-yl)sulfonyl-2-phenylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3S2/c15-13-6-7-14(20-13)21(17,18)16-8-9-19-12(10-16)11-4-2-1-3-5-11/h1-7,12H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIANVVYZFSRXLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1S(=O)(=O)C2=CC=C(S2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{[(4-chlorophenyl)carbamoyl]amino}-2-(1H-indol-3-yl)acetamide](/img/structure/B2984545.png)
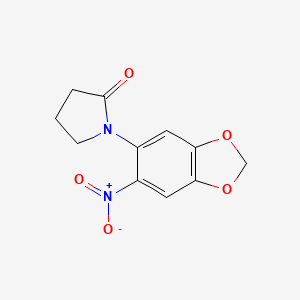
![3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B2984549.png)
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2984550.png)
![3-(3,5-dimethylphenyl)-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2984552.png)
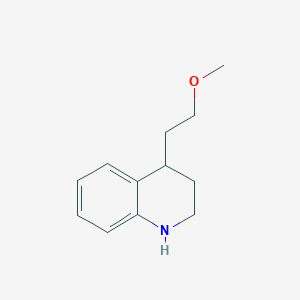
![2-amino-3-(3-nitrobenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2984554.png)

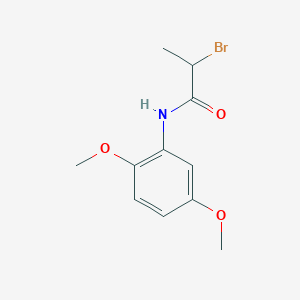
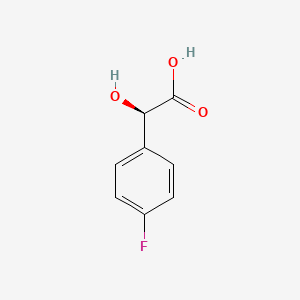
![(E)-3-benzyl-6-(3-(trifluoromethyl)styryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2984560.png)
![[2-(Methylamino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2984561.png)
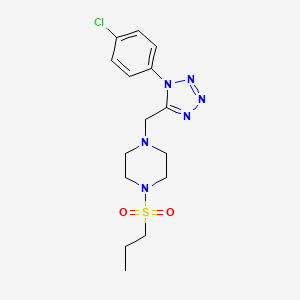
![6-Cyclopropyl-2-[1-[2-(3-methylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2984568.png)
